3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the reaction of a pyrrolidine-2,5-dione derivative with a phenylacetyl-piperazine compound under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like sodium azide, sodium methoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Phenylsulfonyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine-2,5-dione core with phenylacetyl and propoxyphenyl substituents makes it a versatile compound for various applications .
Properties
Molecular Formula |
C25H29N3O4 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-[4-(2-phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H29N3O4/c1-2-16-32-21-10-8-20(9-11-21)28-24(30)18-22(25(28)31)26-12-14-27(15-13-26)23(29)17-19-6-4-3-5-7-19/h3-11,22H,2,12-18H2,1H3 |
InChI Key |
WMIWOTHARXDHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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